![molecular formula C16H13NOS2 B14514513 2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide CAS No. 62688-44-2](/img/structure/B14514513.png)
2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide typically involves the reaction of 1-benzothiophen-3-ylmethanethiol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzoic acid
- 2-Amino-5-(4-methyl-4H-1,2,4-triazole-3-yl-sulfanyl)-N-(4-methyl-thiazole-2-yl)benzamide
Uniqueness
2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzothiophene moiety is known for its stability and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
62688-44-2 |
|---|---|
Formule moléculaire |
C16H13NOS2 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-(1-benzothiophen-3-ylsulfanylmethyl)benzamide |
InChI |
InChI=1S/C16H13NOS2/c17-16(18)12-6-2-1-5-11(12)9-19-15-10-20-14-8-4-3-7-13(14)15/h1-8,10H,9H2,(H2,17,18) |
Clé InChI |
XMBXTZZZSROOQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CSC2=CSC3=CC=CC=C32)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



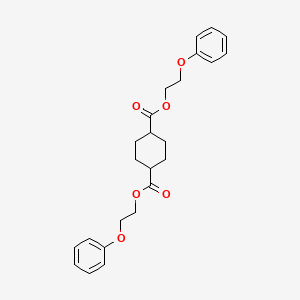
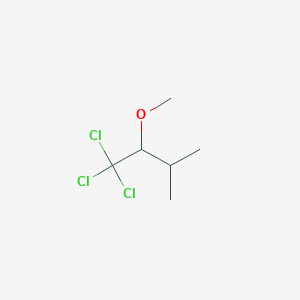
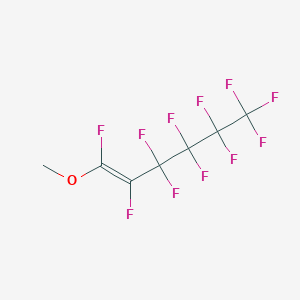
![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)
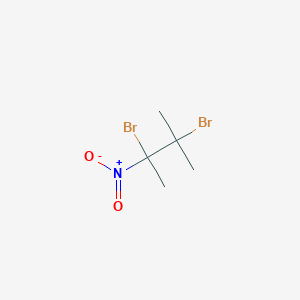
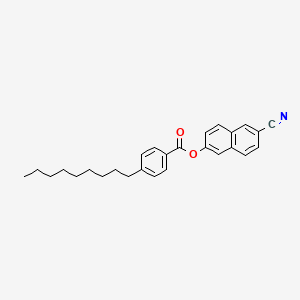
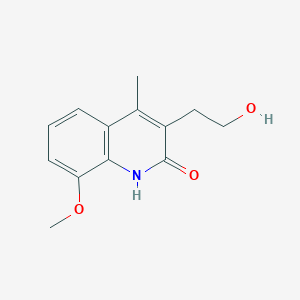

![2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid](/img/structure/B14514504.png)
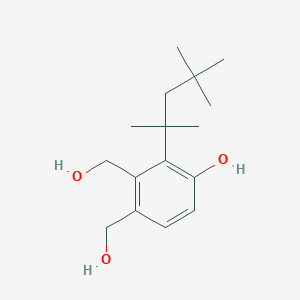
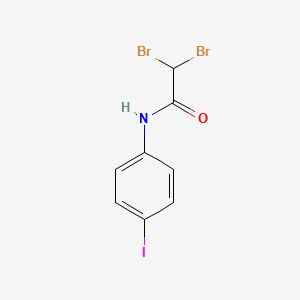
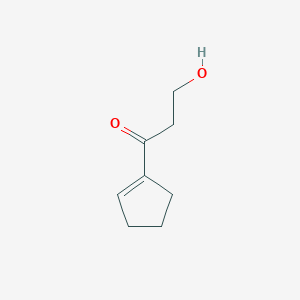
![Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14514520.png)
